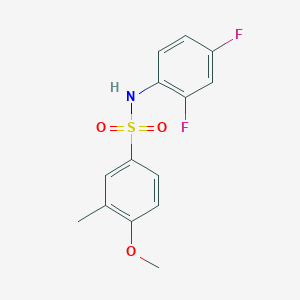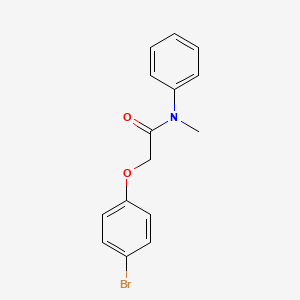
2-(4-bromophenoxy)-N-methyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromophenoxy)-N-methyl-N-phenylacetamide is an organic compound with the molecular formula C15H14BrNO2 It is a derivative of acetamide, where the acetamide group is substituted with a 4-bromophenoxy group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-methyl-N-phenylacetamide typically involves the reaction of 4-bromophenol with N-methyl-N-phenylacetamide in the presence of a suitable base. The reaction can be carried out under reflux conditions in an organic solvent such as dichloromethane or toluene. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenoxy)-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom in the 4-bromophenoxy group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products
Nucleophilic substitution: Products include substituted phenoxyacetamides.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include amine derivatives.
Scientific Research Applications
2-(4-Bromophenoxy)-N-methyl-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can facilitate binding to hydrophobic pockets, while the acetamide moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenoxy)ethanol: A related compound with a hydroxyl group instead of the acetamide group.
4-Bromophenol: A simpler analog with a hydroxyl group directly attached to the benzene ring.
N-Phenylacetamide: A compound lacking the bromophenoxy substitution.
Uniqueness
2-(4-Bromophenoxy)-N-methyl-N-phenylacetamide is unique due to the presence of both the bromophenoxy and N-methyl-N-phenylacetamide groups. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above. For example, the bromophenoxy group enhances lipophilicity and binding affinity, while the acetamide group provides stability and specificity in biological interactions.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-17(13-5-3-2-4-6-13)15(18)11-19-14-9-7-12(16)8-10-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSPYKWBRJJAJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
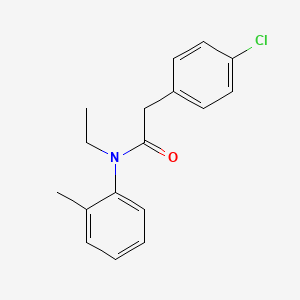
![2-[(4-chlorophenyl)methyl]-5-(2-methylphenyl)tetrazole](/img/structure/B5825104.png)
![2-(3-bromophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5825113.png)

![1-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5825125.png)
![3,4-dichloro-N-[(4-ethylphenoxy)-methylphosphoryl]aniline](/img/structure/B5825145.png)
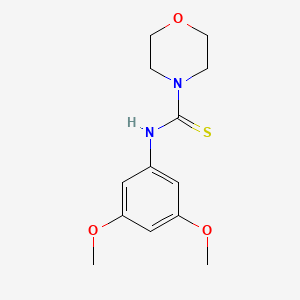
![2-(benzylsulfanyl)-N-[4-(cyanomethyl)phenyl]acetamide](/img/structure/B5825155.png)
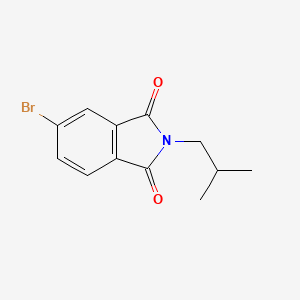
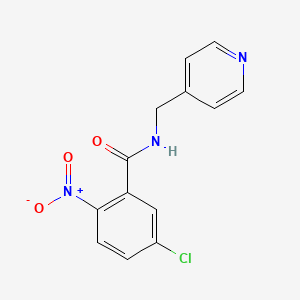
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-propanamine](/img/structure/B5825172.png)
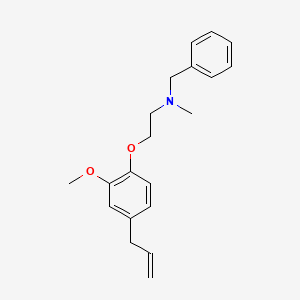
![{4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}(2-METHYL-3-FURYL)METHANONE](/img/structure/B5825184.png)
